1,4-Dideuteriobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,4-Dideuteriobenzene is similar to that of benzene, with the exception that two of the hydrogen atoms are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties but can affect physical properties such as boiling point and density .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dideuteriobenzene would be expected to be similar to those of benzene, with slight differences due to the presence of deuterium . Deuterium substitution can result in changes in properties such as boiling point and density .Scientific Research Applications
Photophysical Properties and Luminescence
- 1,4-Dideuteriobenzene derivatives demonstrate significant potential in the field of luminescent materials. For example, derivatives such as 1,4-dithienyl-2,5-divinylbenzenes, which undergo oxidative photocyclization, are noted for their luminescent properties. These substances have been structurally characterized, and their absorption and emission spectra studied, indicating potential applications in optoelectronics and sensor technology (Pietrangelo et al., 2007).
Material Synthesis and Polymer Applications
- 1,4-Dideuteriobenzene compounds have been utilized in polymer synthesis. For instance, derivatives have been used as initiators in Atom Transfer Radical Polymerization (ATRP) of styrene, resulting in macromonomers with potential applications in polymer chemistry (Cianga & Yagcı, 2001).
Environmental Treatment Technologies
- Studies have explored the use of UV/Fenton oxidation for treating water contaminated with 1,4-dihydroxybenzene derivatives. This research has implications for environmental remediation and the development of wastewater treatment technologies (Ji Chun-hua, 2012).
Energy Storage and Redox Flow Batteries
- Certain 1,4-dimethoxybenzene derivatives are used as catholyte materials in non-aqueous redox flow batteries. Their chemical stability in the charged state, solubility, and electrochemical properties make them valuable in energy storage applications (Jingjing Zhang et al., 2017).
Electrochemical Applications
- Electrochemical studies have examined compounds like 1,4-dideuteriobenzene for their potential as corrosion inhibitors and in various other electrochemical applications. Their ability to inhibit metal corrosion makes them relevant in materials science and industrial applications (Singh & Quraishi, 2016).
Photodissociation Studies
- Research into the photodissociation dynamics of 1,4-diiodobenzene derivatives contributes to our understanding of chemical reaction mechanisms and molecular behavior under various conditions, which is fundamental to the field of physical chemistry (Stankus et al., 2016).
Future Directions
The use of deuterated compounds like 1,4-Dideuteriobenzene is a growing area of interest in various fields of research, including medicinal chemistry and materials science . They can provide valuable insights into reaction mechanisms and can also be used in the development of new drugs and materials .
properties
IUPAC Name |
1,4-dideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-UPXKZQJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dideuteriobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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